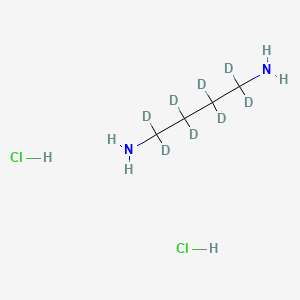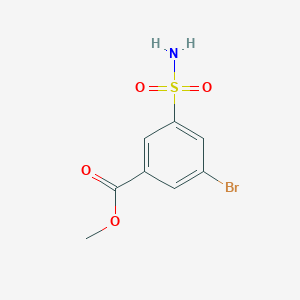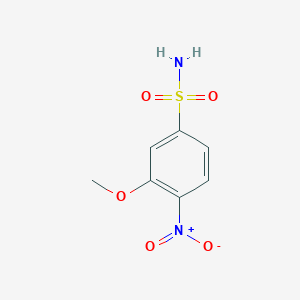
1,4-Butane-d8-diamine 2hcl
Vue d'ensemble
Description
“1,4-Butane-d8-diamine 2hcl” is a compound with the molecular formula C4H14Cl2N2 . It is also known as “1,4-Diaminobutane-d8 (dihydrochloride)” and "1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;dihydrochloride" .
Molecular Structure Analysis
The molecular structure of “1,4-Butane-d8-diamine 2hcl” can be represented by the SMILES string [2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N.Cl.Cl . This indicates that the compound consists of a butane backbone with two amine groups at either end, and two chloride ions. The ‘d8’ in the name signifies that the compound is deuterated, meaning that all of the hydrogen atoms in the butane backbone are replaced with deuterium, an isotope of hydrogen .
Physical And Chemical Properties Analysis
The molecular weight of “1,4-Butane-d8-diamine 2hcl” is 169.12 g/mol . The compound has 4 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 168.1036178 g/mol . The topological polar surface area is 52 Ų . The compound has a heavy atom count of 8 .
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
The study by Xiu and Zeng (2008) discusses the downstream processing of biologically produced diols, specifically 1,3-propanediol and 2,3-butanediol. Although not directly about 1,4-Butane-d8-diamine 2hcl, the methodologies used for the separation and purification of these diols can provide insights into potential processing techniques for related compounds. The research emphasizes the need for improved separation technologies considering yield, purity, and energy consumption (Xiu & Zeng, 2008).
Ionic Liquid Membranes in Gas Separation
Scovazzo (2009) discusses the performance of supported ionic liquid membranes (SILMs) in gas separations. While this research focuses on the separation of gases like CO2/N2 and CO2/CH4, it suggests the potential of room temperature ionic liquids (RTILs) in creating membranes for various separation processes. The study provides benchmarks and upper limits for SILM performance, offering a framework that could be relevant for the separation processes involving 1,4-Butane-d8-diamine 2hcl or its derivatives (Scovazzo, 2009).
Metabolism and Toxicology of Related Compounds
The study by Irwin (2006) provides a comprehensive review of the metabolism and toxicity of 1,4-butanediol. Although this compound is different from 1,4-Butane-d8-diamine 2hcl, understanding the metabolic pathways and toxicological profiles of structurally similar compounds can offer valuable insights for scientific research involving 1,4-Butane-d8-diamine 2hcl (Irwin, 2006).
Emerging Contaminants and Water Treatment
The paper by Godri Pollitt et al. (2019) discusses 1,4-dioxane as an emerging water contaminant, highlighting the challenges in its removal from water supplies. This research is relevant in understanding the environmental fate and treatment technologies for various contaminants, which could be applicable to 1,4-Butane-d8-diamine 2hcl if it poses similar environmental challenges (Godri Pollitt et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,4-Butane-d8-diamine 2hcl, also known as Putrescine-d8 dihydrochloride , is not explicitly mentioned in the available resources. More research is needed to identify the specific targets and their roles.
Mode of Action
It is often used as a deuterium-labeled reagent in nuclear magnetic resonance (nmr) studies
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly impact the action of a compound .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-VHGLFXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745726 | |
| Record name | (~2~H_8_)Butane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butane-d8-diamine 2hcl | |
CAS RN |
284665-22-1 | |
| Record name | (~2~H_8_)Butane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284665-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)
![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)



![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)






![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)